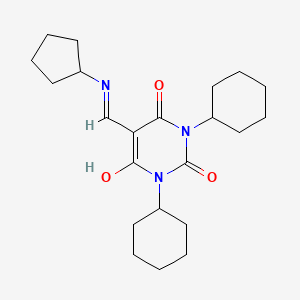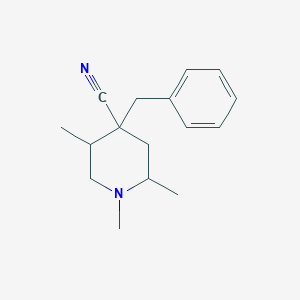
1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that includes cyclohexyl and cyclopentyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The cyclohexyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine .
科学的研究の応用
1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 1,3-Dicyclohexyl-5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1,3-Dicyclohexyl-5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1,3-Dicyclohexyl-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
1,3-Dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of cyclohexyl and cyclopentyl groups attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
特性
IUPAC Name |
1,3-dicyclohexyl-5-(cyclopentyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c26-20-19(15-23-16-9-7-8-10-16)21(27)25(18-13-5-2-6-14-18)22(28)24(20)17-11-3-1-4-12-17/h15-18,26H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTPNQAGACQVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5959434.png)
![11-Propan-2-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5959441.png)
![1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5959442.png)
![N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5959460.png)

![3-ethyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5959467.png)
![ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5959478.png)
![3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5959489.png)
![1-(2-phenylethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5959499.png)
![4-(5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5959502.png)
![N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5959512.png)
![1-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5959519.png)
![N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide](/img/structure/B5959522.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5959524.png)
